Methanetetrol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

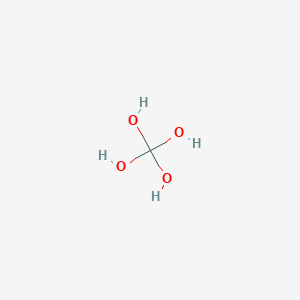

Methanetetrol, also known as orthocarbonic acid, is a hypothetical compound with the chemical formula C(OH)₄. It consists of a single carbon atom bonded to four hydroxyl groups, making it a fourfold alcohol. This compound is highly unstable and has not been isolated in pure form under standard conditions. It is considered an oxoacid of carbon and can theoretically lose four protons to form the orthocarbonate anion (CO₄⁴⁻) .

准备方法

The synthesis of methanetetrol is challenging due to its instability. researchers have made progress in synthesizing related compounds. One method involves the use of low-temperature mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation. This process mimics the conditions of energetic galactic cosmic rays and results in the formation of methanetriol (CH(OH)₃), a related compound with three hydroxyl groups on the same carbon atom. The products are identified using vacuum ultraviolet photoionization coupled with reflectron time-of-flight mass spectrometry .

化学反应分析

Methanetetrol is highly reactive and undergoes various chemical reactions, including:

科学研究应用

Methanetetrol and its related compounds have significant implications in various fields:

Atmospheric Chemistry: This compound and its isomers, such as hydroxyperoxymethane (CH₃OOOH) and hydroxyperoxymethanol (CH₂(OH)OOH), are important intermediates in the oxidation chemistry of the atmosphere .

Astrochemistry: The study of this compound helps in understanding the chemical processes occurring in the interstellar medium and on icy celestial bodies .

Combustion Chemistry: This compound and its isomers play a role in combustion processes, providing insights into the formation and behavior of reactive intermediates .

作用机制

Methanetetrol exerts its effects through its highly reactive hydroxyl groups. The steric repulsion between the adjacent hydroxyl groups and the greater binding energy of a carbon-oxygen double bond relative to two carbon-oxygen single bonds contribute to its instability. This instability leads to its rapid decomposition into carbonic acid and water .

相似化合物的比较

Methanetetrol is part of a group of compounds known as ortho acids, which have multiple hydroxyl groups on the same carbon atom. Similar compounds include:

Methanediol (CH₂(OH)₂): A geminal diol with two hydroxyl groups on the same carbon atom.

Methanetriol (CH(OH)₃): An orthocarboxylic acid with three hydroxyl groups on the same carbon atom.

Orthosilicic Acid (Si(OH)₄): A silicon analog of this compound with four hydroxyl groups on a silicon atom .

This compound is unique due to its four hydroxyl groups on a single carbon atom, making it a fourfold alcohol. Its high reactivity and instability distinguish it from other similar compounds.

属性

CAS 编号 |

463-84-3 |

|---|---|

分子式 |

CH4O4 |

分子量 |

80.04 g/mol |

IUPAC 名称 |

methanetetrol |

InChI |

InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |

InChI 键 |

RXCVUXLCNLVYIA-UHFFFAOYSA-N |

规范 SMILES |

C(O)(O)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)

![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)